molecular formula C8H6ClF3N2O3S B13523992 N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide CAS No. 823786-78-3

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13523992
CAS No.: 823786-78-3
M. Wt: 302.66 g/mol
InChI Key: OQHQUUNENOHCKW-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a sulfonamide group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-chloro-4-sulfamoylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-sulfamoylphenyl)-2-phenylacetamide
  • S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate

Uniqueness

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

823786-78-3

Molecular Formula

C8H6ClF3N2O3S

Molecular Weight

302.66 g/mol

IUPAC Name

N-(2-chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6ClF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17)

InChI Key

OQHQUUNENOHCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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